NLX204; NLX204

描述

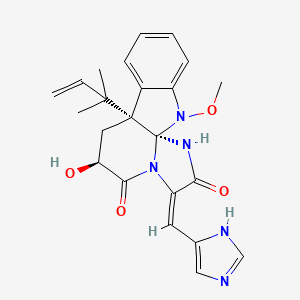

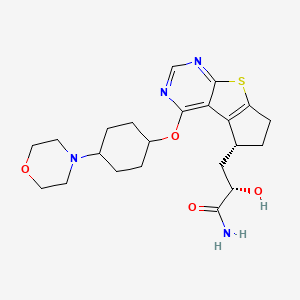

NLX-204 is a potent and selective ERK1/2 phosphorylation-preferring serotonin 5 HT1A receptor agonist with pKi = 10.19. NLX-204 displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein. Preliminary in vivo studies confirmed its promising pharmacokinetic profile. NLX-204 also robustly stimulated ERK1/2 phosphorylation in rat cortex and showed highly potent (MED = 0.16 mg/kg) and efficacious antidepressant-like activity, totally eliminating immobility in the rat Porsolt test.

科学研究应用

抗抑郁活性

NLX-204已被发现具有强效且有效的抗抑郁样活性 {svg_1} {svg_2}. 它已被证明可以逆转Wistar大鼠慢性轻度应激(CMS)诱导的蔗糖摄入量不足,这是一种抑郁症模型 {svg_3}. 这种作用在停止治疗后持续了3周 {svg_4}.

治疗抵抗型抑郁症(TRD)

NLX-204与NLX-101一起在治疗TRD方面显示出可喜的结果 {svg_5}. 很大一部分患者对常规治疗反应不足,这使得这是一个重大的未满足医疗需求领域 {svg_6}.

记忆缺陷

在新型物体识别(NOR)测试中,NLX-204已被发现可以挽救CMS引起的辨别指数缺陷 {svg_7}. 这表明NLX-204在治疗记忆缺陷方面可能具有潜在的应用 {svg_8}.

焦虑

NLX-204已被证明可以增加高架十字迷宫(EPM)测试中在开放臂中花费的时间,表明其具有抗焦虑作用 {svg_9}. 这表明NLX-204可能有助于治疗焦虑症 {svg_10}.

快速起效的抗抑郁活性

一项研究发现,单次给药NLX-204足以完全消除经受慢性轻度应激或重复给药皮质酮(一种促抑郁物质)的小鼠的抑郁样行为 {svg_11}. 这表明NLX-204具有快速起效的抗抑郁活性 {svg_12}.

神经化学变化

NLX-204已被发现可以诱导抑郁症小鼠模型的神经化学变化 {svg_13}. 其抗抑郁特性可能通过激活特定的细胞信号传导机制介导,包括细胞外调节蛋白激酶 (ERK) 和 cAMP 反应元件结合蛋白 (CREB) 的磷酸化 {svg_14}.

作用机制

Target of Action

NLX-204 is a highly selective serotonin 5-HT1A ‘biased’ agonist . The primary target of NLX-204 is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood and anxiety.

Mode of Action

NLX-204 interacts with its target, the 5-HT1A receptor, by acting as a biased agonist . This means that it can activate the receptor in a way that preferentially triggers certain signaling pathways over others. Specifically, NLX-204 is known to preferentially stimulate ERK1/2 phosphorylation .

Biochemical Pathways

The activation of the 5-HT1A receptor by NLX-204 leads to the phosphorylation of extracellular regulated kinase (ERK) and of cAMP response element-binding protein (CREB) . These are key components of intracellular signaling pathways that regulate various cellular processes, including cell growth and differentiation, gene expression, and synaptic plasticity.

Result of Action

NLX-204 has been shown to have potent and efficacious antidepressant-like activity . In animal models of depression, it has been found to rapidly reverse depression-like behaviors, attenuate working memory deficit, and decrease anxiety behavior . These effects have been observed to persist for several weeks following treatment cessation .

Action Environment

It is worth noting that the efficacy of nlx-204 has been demonstrated in different animal models of depression, suggesting that its action is robust across different environmental conditions .

生化分析

Biochemical Properties

Nlx204 interacts with the serotonin 5-HT 1A receptor . This interaction is characterized by biased agonism, where Nlx204 preferentially activates certain pathways downstream of the receptor to exert its effects .

Cellular Effects

Nlx204 influences cell function by modulating the activity of the serotonin 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nlx204 exerts its effects at the molecular level by binding to the serotonin 5-HT 1A receptor and activating certain downstream pathways . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Nlx204 have been observed to persist for 3 weeks following treatment cessation in laboratory settings . This suggests that Nlx204 has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, Nlx204 has been shown to reverse sucrose intake deficit from treatment Day 1, with nearly full reversal observed at the higher dose at Days 8 and 15 . These effects were observed to persist for 3 weeks following treatment cessation .

Metabolic Pathways

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

As a small molecule, it is likely that Nlx204 can freely diffuse across cell membranes .

Subcellular Localization

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 localizes to the cell membrane where the receptor is located .

属性

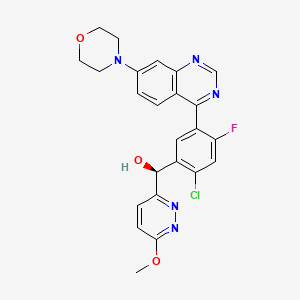

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGJWWPDKBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

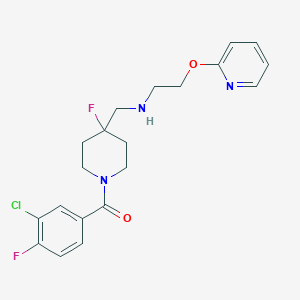

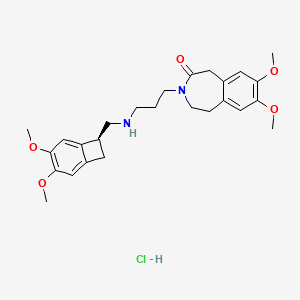

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

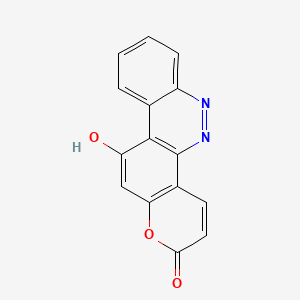

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)